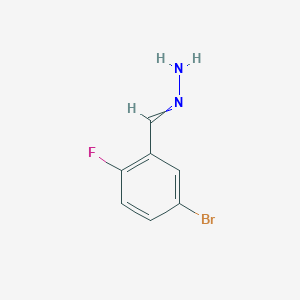

(5-Bromo-2-fluorobenzylidene)hydrazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-fluorophenyl)methylidenehydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-4H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVFYOCVDCKCFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=NN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Advancements for 5 Bromo 2 Fluorobenzylidene Hydrazine

Established Reaction Pathways for the Synthesis of (5-Bromo-2-fluorobenzylidene)hydrazine (B3038043)

The primary and most direct route to synthesizing this compound and related structures is through the condensation of an aldehyde with a hydrazine (B178648) moiety.

Condensation Reactions Involving 5-Bromo-2-fluorobenzaldehyde (B134332) and Hydrazine (or its Derivatives)

The formation of hydrazones through the reaction of an aldehyde or ketone with hydrazine is a well-established and widely utilized transformation in organic synthesis. jove.com The synthesis of this compound is typically achieved via a direct condensation reaction between 5-Bromo-2-fluorobenzaldehyde and hydrazine hydrate. quora.com This reaction is generally carried out in a protic solvent, such as ethanol (B145695) or methanol (B129727), and is often facilitated by a catalytic amount of a weak acid, like acetic acid. quora.comlibretexts.org

The general procedure involves dissolving the aldehyde in the chosen solvent, followed by the addition of hydrazine hydrate. The mixture is then stirred, often at room temperature or with gentle heating, to drive the reaction to completion. nih.gov The acid catalyst serves to activate the carbonyl group of the aldehyde, rendering it more susceptible to nucleophilic attack by the hydrazine. The reaction proceeds with the elimination of a water molecule to form the stable C=N double bond characteristic of a hydrazone. libretexts.org The resulting product, this compound, often precipitates from the reaction mixture upon cooling and can be isolated by simple filtration, followed by washing and drying. libretexts.org

Exploration of Alternative Synthetic Approaches to this compound

While direct condensation is the most common final step, alternative strategies often focus on the synthesis of the key precursor, 5-Bromo-2-fluorobenzaldehyde. The availability and cost of this starting material can necessitate the exploration of different synthetic routes. Several methods for the preparation of 5-Bromo-2-fluorobenzaldehyde have been reported:

Direct Bromination: One approach involves the direct electrophilic bromination of 2-fluorobenzaldehyde. A reported method uses potassium bromate (B103136) in a sulfuric acid solution at an elevated temperature (90°C) to achieve the bromination, yielding the desired product in high yield after extraction and purification by vacuum distillation.

From Carboxylic Acid Precursors: An alternative route begins with 5-bromo-2-fluorobenzoic acid. This multi-step process involves methylation, followed by reduction of the resulting ester with a reagent like diisobutylaluminum hydride (DIBAL) to form the corresponding alcohol. The final step is the oxidation of the alcohol to the aldehyde using an oxidizing agent such as pyridinium (B92312) dichromate (PDC). However, this route involves expensive reagents and potentially hazardous materials, which can limit its large-scale applicability.

Reduction of Nitriles: Another method involves the selective reduction of 5-bromo-2-fluorobenzonitrile (B68940). Reagents like DIBAL can be used to reduce the nitrile group to an imine, which is then hydrolyzed to the aldehyde. A significant challenge with this method is controlling the reaction to prevent over-reduction to the corresponding alcohol, which can lead to lower yields.

Optimization of Synthetic Parameters for Enhanced Yield and Purity of this compound

Achieving high yield and purity is paramount in chemical synthesis. The optimization of reaction parameters such as solvent, catalyst, temperature, and reaction time is crucial for the efficient production of this compound.

Influence of Solvent Systems and Catalysts on Reaction Efficiency

The choice of solvent and catalyst significantly impacts the rate and outcome of the condensation reaction.

Solvent Systems: Protic solvents like ethanol, methanol, and water are commonly employed. quora.comnih.govlibretexts.org The solvent's role is to dissolve the reactants and facilitate the interaction between them. The polarity of the solvent can influence the reaction rate, and its ability to dissolve the final product affects the ease of isolation. In some cases, acetonitrile (B52724) has been identified as a "greener" and effective alternative to solvents like dichloromethane (B109758) or benzene (B151609), offering a good balance between reactant conversion and reaction selectivity.

Catalysts: The condensation reaction is typically catalyzed by acid. A few drops of a weak acid, such as glacial acetic acid, are often sufficient to significantly accelerate the reaction. quora.comlibretexts.org The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and making it more reactive towards the nucleophilic hydrazine. The pH must be carefully controlled; highly acidic conditions can protonate the hydrazine nucleophile, rendering it unreactive, while basic conditions may not sufficiently activate the aldehyde.

The table below summarizes typical conditions used for the synthesis of hydrazone derivatives, which are applicable to the formation of this compound.

| Reactants | Solvent | Catalyst | Temperature | Reference |

|---|---|---|---|---|

| Aldehyde derivatives + Hydrazino derivatives | Ethanol | Acetic Acid | Room Temperature | quora.com |

| 5-Bromo-1-benzofuran-2-carbohydrazide + Aldehydes | Ethanol | Acetic Acid | Reflux | libretexts.org |

| 4-Chlorobenzaldehyde + Hydrazine Hydrate | Water | None specified | Room Temperature | nih.gov |

| 5-Bromothiophene-2-carbohydrazide + Aldehydes | Methanol | None specified | Reflux | libretexts.org |

Application of Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The principles of green chemistry can be applied to the synthesis of this compound to reduce waste, energy consumption, and the use of hazardous substances.

Atom Economy: The condensation reaction to form hydrazones is inherently atom-economical, as the only byproduct is water.

Alternative Energy Sources: Non-traditional activation methods can replace conventional heating. Techniques like high hydrostatic pressure (barochemistry), sonochemistry (ultrasound), and mechanochemistry (grinding) are emerging as powerful green alternatives. Mechanochemical synthesis, in particular, has been successfully applied to the formation of hydrazones by grinding the aldehyde and hydrazine together, often in the absence of a solvent, leading to reduced waste and simplified workup procedures. jove.com

Greener Solvents: As mentioned, replacing hazardous solvents like benzene or chlorinated hydrocarbons with greener alternatives such as ethanol, water, or acetonitrile is a key consideration.

Catalysis: The use of small amounts of efficient and recyclable catalysts is a core principle of green chemistry. The acid-catalyzed nature of hydrazone formation aligns with this principle.

By integrating these green chemistry approaches, the synthesis of this compound can be made more sustainable and environmentally friendly.

Mechanistic Elucidation of this compound Formation

The formation of a hydrazone from an aldehyde and hydrazine proceeds through a well-understood acid-catalyzed nucleophilic addition-elimination mechanism. The process can be broken down into the following key steps:

Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of 5-Bromo-2-fluorobenzaldehyde by the acid catalyst. This step increases the electrophilic character of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of the hydrazine molecule acts as a nucleophile, attacking the now more electrophilic carbonyl carbon. This addition step results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly bonded nitrogen to the oxygen atom, yielding a neutral intermediate known as a carbinolamine.

Protonation of the Hydroxyl Group: The oxygen of the carbinolamine's hydroxyl group is protonated by the acid catalyst. This converts the hydroxyl group into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a C=N double bond and a resonance-stabilized intermediate called an iminium ion.

Deprotonation: Finally, a base (such as a water molecule or another molecule of hydrazine) removes a proton from the nitrogen atom, regenerating the acid catalyst and yielding the final this compound product.

This sequence of reversible steps highlights the critical role of pH control in optimizing the reaction rate and yield.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Fluorobenzylidene Hydrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of (5-Bromo-2-fluorobenzylidene)hydrazine (B3038043)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of its atomic connectivity and spatial arrangement.

Comprehensive ¹H NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the imine proton, and the hydrazine (B178648) protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the anisotropic effects of the aromatic ring.

The aromatic region is expected to show three signals for the protons on the benzene (B151609) ring. The proton ortho to the fluorine atom (H-3) would likely appear as a triplet, coupled to both the fluorine atom and the adjacent proton (H-4). The proton meta to the fluorine and ortho to the bromine (H-4) is expected to be a doublet of doublets, showing coupling to H-3 and H-6. The proton ortho to the imine group and meta to the bromine (H-6) would likely appear as a doublet of doublets.

The imine proton (-CH=N-) is expected to resonate as a singlet in the downfield region of the spectrum, typically between 8.0 and 8.5 ppm. The protons of the hydrazine group (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Interactive Data Table: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.10 - 7.30 | t | J(H-F) ≈ 8.0, J(H-H) ≈ 8.0 |

| H-4 | 7.40 - 7.60 | dd | J(H-H) ≈ 8.0, J(H-H) ≈ 2.0 |

| H-6 | 7.80 - 8.00 | dd | J(H-F) ≈ 5.0, J(H-H) ≈ 2.0 |

| -CH=N- | 8.00 - 8.50 | s | - |

| -NH₂ | 5.00 - 7.00 | br s | - |

Detailed ¹³C NMR Spectral Analysis: Carbon Environments and Hybridization States

The ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the six carbons of the benzene ring and the imine carbon. The chemical shifts are influenced by the electronegativity of the substituents and the hybridization state of the carbon atoms.

The carbon atom bonded to the fluorine (C-2) is expected to show a large downfield shift and will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. The carbon atom bonded to the bromine (C-5) will also be downfield, though typically less so than the fluorine-bearing carbon. The quaternary carbon attached to the imine group (C-1) will also be in the downfield region. The remaining aromatic carbons will resonate at shifts influenced by the combined electronic effects of the substituents. The imine carbon (-CH=N-) is expected to appear in the range of 140-160 ppm.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

| C-1 | 125 - 135 | d |

| C-2 | 155 - 165 | d |

| C-3 | 115 - 125 | d |

| C-4 | 130 - 140 | s |

| C-5 | 110 - 120 | d |

| C-6 | 125 - 135 | d |

| -CH=N- | 140 - 160 | s |

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization in this compound

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the environment of fluorine atoms in a molecule. In this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons (H-3 and H-6). The precise chemical shift can provide information about the electronic environment of the fluorine atom.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

Two-dimensional (2D) NMR techniques are invaluable for the complete and unambiguous assignment of all ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between coupled protons. For this compound, cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6, confirming their connectivity within the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of the protonated carbons in the benzene ring (C-3, C-4, and C-6) and the imine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations from the imine proton to C-1 and C-6 would confirm the attachment of the benzylidene group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space correlations between protons that are close to each other, which can help in determining the stereochemistry and conformation of the molecule. For example, a NOE between the imine proton and H-6 could provide information about the preferred orientation around the C-N double bond.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrational Analysis

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-X (X = F, Br) bonds.

Interactive Data Table: Predicted FT-IR Vibrational Frequencies

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Description |

| N-H (hydrazine) | 3400 - 3200 | Stretching vibrations, typically two bands for the symmetric and asymmetric stretches of the -NH₂ group. |

| C-H (aromatic) | 3100 - 3000 | Stretching vibrations. |

| C=N (imine) | 1650 - 1600 | Stretching vibration, characteristic of the imine bond. |

| C=C (aromatic) | 1600 - 1450 | Ring stretching vibrations. |

| C-F | 1250 - 1000 | Stretching vibration. |

| C-Br | 700 - 500 | Stretching vibration. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would provide the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways. Common fragmentation would involve the loss of the hydrazine group, the halogen atoms, and cleavage of the benzylidene moiety.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z Value | Possible Fragment | Description |

| [M]⁺ and [M+2]⁺ | C₇H₆BrFN₂ | Molecular ion with characteristic bromine isotopic pattern. |

| [M - NH₂]⁺ | C₇H₅BrFN | Loss of the amino group. |

| [M - Br]⁺ | C₇H₆FN₂ | Loss of the bromine atom. |

| [C₇H₄F]⁺ | C₇H₄F | Fragment corresponding to the fluorobenzyl cation after cleavage of the C-Br and C=N bonds. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation.

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a synthesized compound's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with the molecular formula C₇H₆BrFN₂, the theoretical exact mass can be calculated by summing the masses of its most abundant constituent isotopes.

The determination of the exact mass serves as a definitive confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. In a typical HRMS analysis, the compound would be ionized, and the resulting molecular ion's m/z value would be measured. The experimentally observed mass is then compared against the theoretical value. A minimal mass error, typically in the range of parts per million (ppm), provides high confidence in the assigned elemental composition.

| Element | Isotope | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 7 | 12.000000 | 84.000000 |

| Hydrogen | ¹H | 6 | 1.007825 | 6.046950 |

| Bromine | ⁷⁹Br | 1 | 78.918337 | 78.918337 |

| Fluorine | ¹⁹F | 1 | 18.998403 | 18.998403 |

| Nitrogen | ¹⁴N | 2 | 14.003074 | 28.006148 |

| Total Theoretical Exact Mass [M] | 215.969838 | |||

| Theoretical Exact Mass for [M+H]⁺ | 216.977663 |

Note: The table presents the calculated theoretical exact mass for the molecular ion [M] and the protonated species [M+H]⁺, which is commonly observed in techniques like electrospray ionization (ESI). The presence of bromine would also result in a characteristic isotopic pattern, with a second peak at [M+2] of nearly equal intensity due to the ⁸¹Br isotope, further confirming the presence of a single bromine atom in the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathways.

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. For aromatic hydrazones like this compound, the spectrum is typically characterized by absorption bands corresponding to π→π* and n→π* transitions.

The structure of this compound contains a conjugated system that extends from the phenyl ring through the C=N imine bond. This conjugation is responsible for the characteristic absorption bands in the UV-Vis region. The expected electronic transitions are:

π→π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In this molecule, the conjugated system involving the benzene ring and the C=N double bond would give rise to one or more strong absorption bands, typically in the range of 250–400 nm.

n→π Transitions:* These are lower-intensity absorptions that arise from the promotion of a non-bonding electron (from the lone pair on the nitrogen atoms) to a π* antibonding orbital. These transitions are generally observed as a shoulder or a separate band at longer wavelengths (lower energy) compared to the π→π* transitions.

The solvent environment can influence the position and intensity of these absorption bands. A shift in the wavelength of maximum absorption (λmax) upon changing solvent polarity can provide further information about the nature of the electronic transition.

| Electronic Transition | Description | Expected Wavelength Range | Expected Intensity |

|---|---|---|---|

| π→π | Transition within the conjugated system (phenyl ring and C=N bond). | ~250-400 nm | High (Strong) |

| n→π | Transition of a lone-pair electron from nitrogen to a π* orbital. | >350 nm | Low (Weak) |

X-ray Crystallography and Single-Crystal Diffraction of this compound.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide unequivocal information on its molecular conformation, stereochemistry, and the nature of intermolecular interactions that govern its crystal packing. While specific crystallographic data for the title compound is not available, analysis of closely related halogenated hydrazone structures allows for a detailed prediction of its solid-state characteristics.

Determination of Molecular Conformation and Stereochemistry in the Solid State.

The molecular structure of hydrazones is characterized by the C=N double bond, which can exist in either E (trans) or Z (cis) configurations. X-ray diffraction studies on analogous aromatic hydrazones consistently show that the molecule predominantly adopts the more sterically favorable E configuration in the solid state. iucr.org

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking).

The supramolecular architecture of crystalline this compound would be stabilized by a network of non-covalent interactions. The presence of a hydrogen bond donor (-NH₂) and acceptor (N atom of the imine), along with halogen atoms (Br and F), allows for a variety of potential interactions.

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor. It is expected to form intermolecular N-H···N hydrogen bonds, linking molecules into chains or dimers. This is a common and often dominant interaction in the crystal packing of hydrazone derivatives.

Halogen Bonding: The bromine and fluorine atoms can participate in halogen bonding. Bromine, with its electropositive σ-hole, can act as a halogen bond donor, forming C-Br···N or C-Br···Br interactions. rsc.org Fluorine is generally a poor halogen bond donor but can act as an acceptor in C-H···F interactions. rsc.orgiucr.org These interactions play a crucial role in directing the crystal packing of halogenated organic compounds.

| Interaction Type | Atoms Involved | Description |

|---|---|---|

| Hydrogen Bond | N-H···N | Primary interaction linking molecules, likely forming chains or dimers. |

| Halogen Bond | C-Br···N / C-Br···Br | Directional interaction involving the bromine atom's σ-hole, contributing to lattice formation. rsc.org |

| Weak Hydrogen Bond | C-H···F | Interaction involving the electronegative fluorine atom as an acceptor. rsc.org |

| π-π Stacking | Phenyl Ring ··· Phenyl Ring | Stabilizing interaction between aromatic rings of adjacent molecules. |

Investigation of Tautomeric Forms in the Crystalline Phase.

Hydrazones can exhibit tautomerism, existing in equilibrium between different structural isomers. For this compound, the primary tautomeric equilibrium to consider is between the hydrazone (imine) form and the azo (ene-hydrazine) form.

X-ray crystallography is a powerful tool to identify the dominant tautomer in the solid state by precisely locating hydrogen atoms and determining bond lengths. rsc.orgrsc.org For instance, in the hydrazone form, there is a clear C=N double bond and an N-N single bond. In the potential azo tautomer, this would shift to a C-N single bond and an N=N double bond. Studies on a wide range of hydrazone derivatives have overwhelmingly shown that the hydrazone (imine) tautomer is the stable form in the crystalline phase. rsc.orgresearchgate.netmdpi.com It is therefore highly probable that this compound crystallizes in the hydrazone form, with the mobile proton located on the terminal nitrogen atom.

Theoretical and Computational Investigations of 5 Bromo 2 Fluorobenzylidene Hydrazine

Quantum Chemical Calculations: Electronic Structure and Energetics of (5-Bromo-2-fluorobenzylidene)hydrazine (B3038043)

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular geometry, stability, and vibrational modes.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Geometric Optimization: The first step in a DFT study is to find the molecule's most stable three-dimensional arrangement, known as the optimized geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles, revealing the planarity and orientation of the substituted phenyl ring relative to the hydrazine (B178648) moiety.

Vibrational Frequencies: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. This analysis helps in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretching, C=N stretching, N-H bending, and vibrations of the benzene (B151609) ring. The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum.

Illustrative Data Table: Predicted Vibrational Frequencies for this compound (Note: The following values are illustrative examples typical for similar structures and are not based on actual calculations for the title compound.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) | 3350 | N-H stretching |

| ν(C-H) aromatic | 3100 | Aromatic C-H stretching |

| ν(C=N) | 1630 | Imine C=N stretching |

| δ(N-H) | 1580 | N-H bending |

| ν(C-F) | 1250 | C-F stretching |

| ν(C-Br) | 650 | C-Br stretching |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate electronic properties. While computationally more demanding than DFT, they are valuable for benchmarking results and calculating properties where electron correlation is critical. For this compound, these methods could be used to obtain a high-accuracy value for the total electronic energy, dipole moment, and polarizability.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the ionization potential.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com A small gap indicates that the molecule is more polarizable and more reactive. mdpi.com

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely localized on the electron-rich parts of the molecule, such as the hydrazine group and the phenyl ring, while the LUMO may be distributed over the electron-deficient imine bond (C=N). This information helps predict how the molecule will interact with electrophiles and nucleophiles.

Illustrative Data Table: FMO Properties and Reactivity Descriptors (Note: The following values are illustrative examples typical for similar structures and are not based on actual calculations for the title compound.)

| Parameter | Value (eV) | Description |

|---|---|---|

| E(HOMO) | -6.50 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.70 | Indicates chemical stability and reactivity |

| Ionization Potential (I) | 6.50 | Energy required to remove an electron (≈ -E(HOMO)) |

| Electron Affinity (A) | 1.80 | Energy released when an electron is added (≈ -E(LUMO)) |

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electron density that illustrates the charge distribution within a molecule. nih.gov It is used to identify the regions that are rich or poor in electrons, which are crucial for predicting how a molecule will interact with other species. researchgate.net

The MEP surface is color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP analysis would likely show negative potential (red) around the nitrogen atoms of the hydrazine moiety and the fluorine atom due to their high electronegativity. researchgate.net Positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton. This map provides a visual guide to the molecule's reactive sites for electrostatic interactions. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugation, charge delocalization, and intramolecular interactions. ijnc.ir It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule due to electron delocalization. In this compound, NBO analysis could reveal key stabilizing interactions, such as:

Delocalization of lone pair electrons from the nitrogen atoms (n) into the antibonding π* orbitals of the phenyl ring and the C=N bond.

Interactions between the π orbitals of the phenyl ring and the π* orbitals of the imine group.

Solvent Effects and Spectroscopic Property Prediction through Computational Methods

Computational methods can also predict how a molecule's properties change in the presence of a solvent. Using models like the Polarizable Continuum Model (PCM), calculations can be performed to simulate the solvent environment.

TD-DFT for UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. By performing TD-DFT calculations for this compound in different solvents, one could predict how its absorption maxima (λ_max) would shift (solvatochromism).

GIAO for NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable technique for calculating nuclear magnetic shielding tensors, which are then used to predict ¹H and ¹³C NMR chemical shifts. Comparing the calculated shifts for this compound with experimental data can help confirm its structure. Calculations can be performed in a simulated solvent to better match experimental conditions.

Illustrative Data Table: Predicted Spectroscopic Properties (Note: The following values are illustrative examples typical for similar structures and are not based on actual calculations for the title compound.)

| Property | Method | Predicted Value (in vacuo) | Predicted Value (in Ethanol) |

|---|---|---|---|

| λ_max (UV-Vis) | TD-DFT | 310 nm | 315 nm |

| ¹H Chemical Shift (N-H) | GIAO | 8.5 ppm | 8.8 ppm |

| ¹³C Chemical Shift (C=N) | GIAO | 155 ppm | 157 ppm |

Molecular Dynamics (MD) Simulations of this compound in Solution

A comprehensive search of the current scientific literature reveals a notable absence of specific molecular dynamics (MD) simulation studies focused on this compound in a solution environment. While computational methods such as Density Functional Theory (DFT) are often employed to investigate the structural and electronic properties of benzylidenehydrazine (B8809509) derivatives in the gaseous phase, detailed investigations into the dynamic behavior of this particular compound in solution are not publicly available.

Typically, an MD simulation study of this compound in solution would involve several key steps:

Force Field Parameterization: A suitable force field would be selected or developed to accurately describe the intramolecular and intermolecular interactions of this compound and the chosen solvent molecules.

System Setup: The simulation box would be constructed by placing one or more molecules of the compound into a pre-equilibrated box of solvent molecules (e.g., water, ethanol (B145695), DMSO).

Equilibration: The system would undergo a series of energy minimization and equilibration steps to reach a stable temperature and pressure, ensuring a realistic starting point for the production simulation.

Production Run: The main simulation would be run for a significant length of time (typically nanoseconds to microseconds) to generate a trajectory of atomic positions and velocities.

Analysis: The resulting trajectory would be analyzed to extract various properties of interest.

While specific data for this compound is not available, a hypothetical MD simulation study would likely generate data that could be summarized in tables similar to the following:

Table 1: Hypothetical MD Simulation Parameters for this compound

| Parameter | Value |

| Force Field | GROMOS54a7 |

| Solvent | Water (SPC/E model) |

| Box Type | Cubic |

| Box Size | 4.5 x 4.5 x 4.5 nm³ |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

| Ensemble | NPT (Isothermal-isobaric) |

Table 2: Hypothetical Analysis of Solute-Solvent Interactions

| Property | Description | Hypothetical Finding |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent atom at a certain distance from a solute atom. | Analysis of g(r) for the hydrazine hydrogens with water oxygen would indicate the strength and distance of hydrogen bonds. |

| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between the solute and solvent. | The compound is expected to form an average of 2-3 stable hydrogen bonds with surrounding water molecules. |

| Solvation Shell Analysis | Determines the number and structure of solvent molecules in the immediate vicinity of the solute. | The first solvation shell is predicted to contain approximately 25-30 water molecules. |

| Mean Square Displacement (MSD) | Measures the average distance a molecule travels over time, used to calculate the diffusion coefficient. | The diffusion coefficient of the solute would provide insight into its mobility within the solvent. |

The insights gained from such simulations would be critical for a deeper understanding of the molecule's behavior in a condensed phase, which is more representative of real-world chemical and biological systems. The scientific community would benefit from future research directing computational efforts toward the molecular dynamics of this compound to fill this knowledge gap.

Chemical Reactivity and Transformations of 5 Bromo 2 Fluorobenzylidene Hydrazine

Nucleophilic and Electrophilic Reactions of the Hydrazone Moiety

The hydrazone functional group (C=N-NH₂) is characterized by its dual reactivity, capable of participating in both nucleophilic and electrophilic reactions. The terminal nitrogen atom (-NH₂) possesses a lone pair of electrons, rendering it nucleophilic and basic. This site can be protonated, alkylated, or acylated.

Conversely, the imine carbon (C=N) is electrophilic and susceptible to attack by nucleophiles. Hydrazones can undergo hydrolysis under acidic conditions to regenerate the parent aldehyde (5-bromo-2-fluorobenzaldehyde) and hydrazine (B178648). wikipedia.org

Furthermore, the hydrogen atoms on the carbon adjacent to the C=N bond (the α-carbon, which in this case is the imine hydrogen itself) can exhibit enhanced acidity under the influence of a strong base. Deprotonation at this position can form an azaenolate intermediate, a powerful nucleophile that can react with various electrophiles, such as alkyl halides. wikipedia.org The azaenamine character of some aldehyde-derived hydrazones has been demonstrated in their coupling with electrophiles like Michael acceptors. beilstein-journals.org This reactivity allows for functionalization at the carbon atom of the original aldehyde group.

Hydrazones can also participate in tautomerism, such as hydrazone-enehydrazine tautomerization, although the hydrazone form is generally more stable. reddit.com

Derivatization Strategies for Functionalization of (5-Bromo-2-fluorobenzylidene)hydrazine (B3038043)

The versatile reactivity of the hydrazone group serves as a cornerstone for various derivatization strategies, enabling the synthesis of more complex molecules, including metal complexes, novel heterocyclic systems, and azines.

Hydrazones are highly effective ligands in coordination chemistry due to the presence of the imine nitrogen atom (-C=N-), which can readily coordinate to metal ions. researchgate.net this compound can act as a ligand, typically coordinating to a metal center through the imine nitrogen. Depending on the reaction conditions and the metal ion, the terminal -NH₂ group may also participate in coordination, allowing the ligand to act in a bidentate fashion.

The general synthesis of such complexes involves the reaction of the hydrazone ligand with a metal salt (e.g., chlorides, nitrates) in a suitable solvent, often with gentle heating. mdpi.com The resulting coordination compounds exhibit diverse geometries and properties, influenced by the nature of the metal ion, the ligand-to-metal ratio, and the presence of other co-ligands. nih.gov Hydrazone-based ligands form stable complexes with a wide range of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). jptcp.comchemistryjournal.net The coordination can lead to the formation of discrete mononuclear or polynuclear complexes, as well as extended coordination polymers.

| Ligand Type | Metal Ion(s) | Coordination Mode | Resulting Geometry (Example) | Reference |

| Aroylhydrazones | Ni(II), Cu(II), Co(II) | Bidentate or Tridentate | Square-planar, Octahedral | researchgate.net |

| Benzil (B1666583) bis(carbohydrazone) | Co(II), Ni(II), Cu(II) | Tetradentate | Square-planar, Tetragonal | nih.gov |

| Pyrazine-2-carbohydrazide | Fe(III), Cr(III), Ti(III) | Tridentate (ONO donor) | Octahedral | chemistryjournal.net |

| 2-hydroxybenzaldehyde hydrazone | Co(II), Ni(II), Cu(II), Zn(II) | Tridentate | Not specified | jptcp.com |

The hydrazone moiety is a valuable synthon for the construction of various nitrogen-containing heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and materials science. researchgate.net this compound can serve as a precursor for heterocycles such as pyrazoles, pyrazolines, and triazoles through cyclization reactions.

For example, in reactions analogous to the Fischer indole (B1671886) synthesis, arylhydrazones can undergo acid-catalyzed cyclization. More commonly, hydrazones participate in cycloaddition reactions. The reaction with reagents containing two electrophilic centers can lead to the formation of five- or six-membered rings. For instance, electrooxidative [3+2]-cycloaddition between aldehyde-derived hydrazones and alkenes has been shown to yield N-arylpyrazolines. beilstein-journals.org Similarly, reactions with enediynones in the presence of a copper catalyst can provide substituted pyrazolo[1,5-a]pyridines. rsc.org Hydrazides and hydrazones are also key intermediates in the synthesis of coumarins, pyridines, and thiazoles. nih.gov

When a hydrazone derived from hydrazine itself, such as this compound, is treated with an additional equivalent of an aldehyde or ketone, a condensation reaction can occur to form an azine. wikipedia.org The reaction involves the nucleophilic attack of the terminal -NH₂ group of the hydrazone onto the carbonyl carbon of the second aldehyde molecule, followed by dehydration. The resulting product is a symmetrical or unsymmetrical azine, a compound characterized by a C=N-N=C functionality.

These compounds can exist in equilibrium with a corresponding hydrazone tautomer. However, quantum chemical analyses and experimental studies on related systems, such as guanylhydrazones, suggest that the azine tautomer is often thermodynamically more stable than the hydrazone form by several kcal/mol. acs.orgnih.govacs.orgresearchgate.net

Substitution Reactions on the Halogenated Aromatic Ring

The aromatic ring of this compound is substituted with two electron-withdrawing halogen atoms, which significantly influences its reactivity. These substituents deactivate the ring towards electrophilic aromatic substitution. However, they activate the ring for nucleophilic aromatic substitution (SNAr), a reaction pathway that is typically difficult for unsubstituted benzene (B151609) rings. libretexts.orglibretexts.org

The SNAr mechanism generally proceeds via an addition-elimination pathway, where a nucleophile attacks the carbon bearing a leaving group (in this case, Br or F), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by electron-withdrawing groups. Subsequently, the leaving group is expelled to restore aromaticity. In the case of this compound, the fluorine atom is generally a better leaving group than bromine in SNAr reactions due to its higher electronegativity, which facilitates the initial nucleophilic attack.

The bromine atom on the aromatic ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Among these, the Suzuki-Miyaura coupling is widely used to form biaryl structures by reacting an aryl halide with an organoboron species, typically a boronic acid or its ester. libretexts.orgyonedalabs.com

In this compound, the carbon-bromine bond is significantly more reactive towards oxidative addition to a Palladium(0) catalyst than the more stable carbon-fluorine bond. nih.gov This chemoselectivity allows for precise modification at the 5-position of the aromatic ring while leaving the fluorine atom untouched. The general catalytic cycle for the Suzuki reaction involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the C-Br bond.

Transmetalation : The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

This methodology allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the position of the bromine atom.

| Aryl Halide | Coupling Partner (Boronic Acid) | Pd Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Toluene/H₂O | ~90 | mdpi.com |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Toluene/H₂O | ~75 | mdpi.com |

| Benzyl fluoride (B91410) | (4-Nitrophenyl)boronic acid | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | 60 | nih.gov |

| Deactivated Aryl Bromides | Various Aryl Boronic Acids | [PdCl(PPh₃)(L)]* | K₂CO₃ | Water | >99 | rsc.org |

| Aryl Bromides | Substituted Phenyl Boronic Acid | ((CH₃)₃SiC₆H₄PPh₂)₂PdCl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 85-98 | researchgate.net |

*L = Thiophene aldehyde benzhydrazone (B1238758) ligand

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine or Bromine Site

The aromatic ring of this compound is substituted with two halogen atoms, fluorine and bromine, which can potentially act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The feasibility and regioselectivity of such substitutions are governed by the electronic properties of the aromatic ring, which is influenced by the activating nature of the benzylidenehydrazine (B8809509) group and the inherent characteristics of the carbon-halogen bonds.

The benzylidenehydrazine group (-CH=N-NH₂) acts as an electron-withdrawing group, particularly through resonance, which activates the aromatic ring towards nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the substituent. In this compound, the fluorine atom is at the ortho position, and the bromine atom is at the para position.

Generally, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is enhanced by electron-withdrawing groups at the ortho and para positions.

Several factors determine whether the fluorine or bromine atom is preferentially substituted:

Electronegativity and Induction: Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect significantly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This effect is crucial for stabilizing the negative charge in the Meisenheimer intermediate.

Bond Strength: The C-F bond is significantly stronger than the C-Br bond. In reactions where bond breaking is a key part of the rate-determining step, fluorine can be a poorer leaving group. However, in many SNAr reactions, the formation of the Meisenheimer complex is the slow step, and the superior ability of fluorine to stabilize this intermediate often makes it the better leaving group. researchgate.net

Positional Activation: Both halogen sites are activated. The fluorine is ortho to the activating group, and the bromine is para. Both positions provide effective resonance stabilization for the intermediate.

Given these factors, the fluorine atom at the 2-position is generally the more probable site for nucleophilic aromatic substitution. The strong activation provided by the adjacent benzylidenehydrazine group, combined with fluorine's ability to stabilize the anionic intermediate through its powerful inductive effect, typically outweighs the high C-F bond strength. Reactions with various nucleophiles such as alkoxides, thiolates, and amines are expected to proceed at this position under suitable conditions (e.g., polar aprotic solvent, elevated temperature).

| Position | Halogen | Activating Factors | Deactivating Factors | Predicted Reactivity with Nucleophiles |

|---|---|---|---|---|

| C2 (ortho) | Fluorine | Strong inductive effect stabilizing the Meisenheimer complex. Ortho position allows for strong resonance stabilization. | High C-F bond strength. | More Reactive Site: Expected to be the primary site of substitution. |

| C5 (para) | Bromine | Para position allows for effective resonance stabilization. Weaker C-Br bond (better leaving group in principle). | Less powerful inductive stabilization compared to fluorine. | Less Reactive Site: Substitution may occur under more forcing conditions or with specific nucleophiles. |

Redox Chemistry of this compound

The hydrazone functional group in this compound is susceptible to both oxidation and reduction reactions, leading to a variety of chemical transformations.

Oxidation: Hydrazones can undergo oxidation through several pathways. researchgate.net Autoxidation, a reaction with molecular oxygen, is a common process for hydrazones, often leading to the formation of α-azohydroperoxides. researchgate.netnih.gov Aromatic hydrazones are generally less reactive towards autoxidation than their aliphatic counterparts. researchgate.net The reaction proceeds via a radical mechanism where the N-H bond is homolytically cleaved to form a hydrazonyl radical, which is stabilized by the aromatic ring. nih.gov

More controlled oxidation can be achieved using specific reagents. For instance, metal-catalyzed oxidation, such as with Cu(OAc)₂ and molecular oxygen, can convert hydrazones into diazo compounds. acs.orgthieme-connect.com This reaction is proposed to proceed through the deprotonation of a copper-coordinated hydrazone. acs.orgthieme-connect.com Other oxidizing agents like peracetic acid have also been employed to oxidize hydrazones. acs.org

Reduction: The C=N double bond and the N-N single bond of the hydrazone moiety can be reduced. A notable reaction is the Wolff-Kishner reduction, which converts aldehydes and ketones to the corresponding alkanes via their hydrazone intermediates. wikipedia.orglumenlearning.com This reaction requires strongly basic conditions (e.g., KOH or potassium tert-butoxide) and high temperatures, typically in a high-boiling solvent like ethylene (B1197577) glycol. lumenlearning.com Applying these conditions to this compound would be expected to reduce the benzylidene carbon to a methyl group, yielding 5-bromo-2-fluorotoluene.

Milder reducing agents can also be employed for more selective transformations. Reagents such as magnesium in methanol (B129727) or sodium cyanoborohydride are capable of reducing the C=N bond of hydrazones to afford the corresponding substituted hydrazines. researchgate.netresearchgate.net For this compound, this would result in the formation of (5-bromo-2-fluorobenzyl)hydrazine. The N-N bond can also be cleaved under certain reductive conditions.

| Reaction Type | Reagent/Conditions | Expected Major Product | Reference Reaction |

|---|---|---|---|

| Oxidation | Cu(OAc)₂, Pyridine, O₂ (air) | (5-Bromo-2-fluorophenyl)diazomethane | Conversion of hydrazones to diazo compounds. acs.orgthieme-connect.com |

| Oxidation | Molecular Oxygen (Autoxidation) | 1-(5-Bromo-2-fluorophenyl)-1-hydroperoxy-azomethane | Formation of alpha-azohydroperoxides. nih.gov |

| Reduction | KOH, Ethylene Glycol, Heat | 5-Bromo-2-fluorotoluene | Wolff-Kishner reduction. wikipedia.org |

| Reduction | Mg/Methanol | (5-Bromo-2-fluorobenzyl)hydrazine | Selective reduction of the C=N bond. researchgate.net |

Photochemical and Thermal Stability and Degradation Pathways

The stability of this compound is influenced by its exposure to light and heat, which can initiate specific degradation pathways.

Photochemical Stability: Aromatic hydrazones are known to be photoactive. A primary photochemical process is E/Z isomerization around the C=N double bond upon irradiation with UV light. rsc.org This reversible process can alter the geometric configuration of the molecule. Hydrazide-hydrazone derivatives have been shown to undergo such photoisomerization, which can lead to changes in their physical and spectral properties, such as fluorescence. rsc.org

Under more energetic conditions or in the presence of a photosensitizer, cleavage of the N-N bond can occur. For example, photocatalytic methods using ruthenium(II) complexes and visible light have been shown to cleave the N-N bonds of various hydrazine derivatives. nih.gov The halogen-carbon bonds, particularly the weaker C-Br bond, also represent potential sites for photolytic cleavage, which could lead to the formation of aryl radicals. Studies on related compounds like 5-bromouracil (B15302) have shown that UV excitation can lead to rapid relaxation processes and potential dissociation, although solvent caging can limit the quantum yield of such reactions in solution. rsc.org

Thermal Stability: Hydrazine and its derivatives can decompose upon heating. The thermal decomposition of hydrazine itself involves the formation of radical intermediates such as N₂H₃ and NH₂. nih.gov For this compound, the N-N bond is likely the most thermally labile single bond. Thermolysis would likely initiate with the cleavage of this bond, generating hydrazonyl and amino radicals.

| Condition | Primary Process | Potential Secondary Processes/Products |

|---|---|---|

| Photochemical (UV/Visible Light) | E/Z Isomerization around the C=N bond. | N-N bond cleavage (especially with photocatalyst). nih.gov C-Br bond cleavage. Formation of aryl radicals. |

| Thermal | N-N bond cleavage. | C-Br bond cleavage. Formation of N₂, NH₃, and halogenated aromatic fragments. nih.gov |

Advanced Applications and Materials Science Potential of 5 Bromo 2 Fluorobenzylidene Hydrazine Derivatives

Supramolecular Assembly and Self-Organization of (5-Bromo-2-fluorobenzylidene)hydrazine (B3038043) Derivatives

The self-organization of this compound derivatives in the solid state is governed by a complex interplay of non-covalent interactions. These weak forces, including hydrogen bonds, halogen bonds, and π-π stacking, dictate the crystal packing and, consequently, the macroscopic properties of the material. The strategic placement of bromo and fluoro substituents on the phenyl ring, combined with the hydrogen-bonding capabilities of the hydrazone group, allows for the rational design of specific supramolecular architectures.

The hydrazone backbone (>C=N-NH-) is a potent hydrogen bond donor and acceptor, facilitating the formation of extensive networks. In the crystal structures of related hydrazone compounds, molecules are often interconnected through these hydrogen bonds, forming chains, sheets, or more complex three-dimensional arrangements. nih.gov Furthermore, the presence of the bromine atom introduces the possibility of halogen bonding, a directional interaction between an electrophilic region on the halogen atom and a nucleophile. researchgate.net Studies on brominated organic compounds have identified short Br···Br contacts, which can be classified as either Type I, arising from crystal packing effects, or Type II (halogen bonding), a more directional interaction. acs.org These halogen bonds can act in concert with hydrogen bonds to reinforce or modify the resulting supramolecular motifs. researchgate.netrsc.org The interplay and competition between hydrogen and halogen bonding are critical in determining the final crystal structure. researchgate.net For instance, in some halogenated hydrazones, hydrogen bonds are the dominant interactions, while in others, halogen bonds play a primary or supporting role in the assembly. rsc.org

Hirshfeld surface analysis is a powerful tool used to investigate and visualize these intermolecular interactions within crystals, providing quantitative insights into the nature and prevalence of different contacts, such as H···H, C···H, O···H, and Br···X (where X is a hydrogen bond acceptor).

| Interaction Type | Description | Role in Self-Assembly |

| Hydrogen Bonding | Involves the N-H and C=N groups of the hydrazone moiety. Can form strong, directional interactions. nih.gov | Primary driving force for forming chains, layers, and extended networks. nih.gov |

| Halogen Bonding | Directional interaction involving the bromine atom (e.g., Br···N, Br···O, Br···Br). acs.orgrsc.org | Contributes to the stability and directionality of the crystal packing, often competing or cooperating with hydrogen bonds. rsc.org |

| π-π Stacking | Occurs between the aromatic phenyl rings of adjacent molecules. | Influences the packing efficiency and can impact electronic properties. |

| van der Waals Forces | Weak, non-directional forces that contribute to the overall crystal cohesion. | Play a general role in stabilizing the crystal lattice. |

Exploration in Luminescent and Optoelectronic Materials

Hydrazone Schiff bases are a significant class of organic compounds investigated for their applications in optoelectronics due to their unique photophysical properties. rsc.orgresearchgate.net These properties, including absorption and fluorescence, can be finely tuned by modifying their molecular structure. The incorporation of electron-donating or electron-accepting groups can alter the intramolecular charge transfer (ICT) characteristics, which directly impacts their luminescent behavior. researchgate.net

Derivatives of this compound are of particular interest due to the presence of halogen substituents. The bromo and fluoro groups are electron-withdrawing, which can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). epstem.net This modification of the electronic structure can lead to desirable optical properties, such as shifts in emission wavelengths and changes in fluorescence quantum yields. researchgate.netresearchgate.net Studies on similar phenylhydrazones have shown that electron-donating substituents like methoxy (B1213986) and dimethylamino groups can enhance fluorescence intensity, while electron-withdrawing groups, such as nitro groups, can lead to fluorescence quenching. researchgate.net

The versatile electronic nature of these compounds makes them candidates for use in various optoelectronic applications. rsc.orgresearchgate.net The ability to form stable thin films and their semiconducting properties are key characteristics for their integration into devices. researchgate.net Research into related Schiff base hydrazones has demonstrated their potential as organic semiconducting materials, with properties like the energy gap and refractive index being crucial for device performance. researchgate.net

| Property | Influence of (5-Bromo-2-fluorobenzylidene) Moiety | Potential Application |

| Fluorescence | Halogen substituents (Br, F) act as electron-withdrawing groups, modulating the HOMO-LUMO gap and influencing emission wavelengths and quantum yields. epstem.net | Fluorescent probes, organic light-emitting diodes (OLEDs). rsc.org |

| Solvatochromism | Many hydrazone-based chromophores exhibit positive solvatochromism, where the emission wavelength shifts with solvent polarity. acs.org | Environmental sensors, smart materials. |

| Intramolecular Charge Transfer (ICT) | The donor-acceptor nature of the hydrazone system can be tuned by substituents, affecting the ICT and leading to tunable optical properties. acs.org | Nonlinear optical (NLO) materials, molecular switches. rsc.org |

| Semiconducting Properties | Schiff base hydrazones can behave as organic semiconductors, with their band gap influenced by molecular structure. researchgate.net | Organic field-effect transistors (OFETs), photovoltaic cells. |

Catalytic Applications of this compound and its Metal Complexes

Hydrazone Schiff bases are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. mdpi.comnih.gov These metal complexes have garnered significant attention for their catalytic activity in various organic transformations. researchgate.netresearchgate.netscite.ai The imine nitrogen and, depending on the specific derivative, other donor atoms can coordinate with metal ions, creating active catalytic centers. researchgate.net

Metal complexes derived from hydrazone ligands have been successfully employed as catalysts in reactions such as the oxidation of alkenes and polymerization reactions. researchgate.netnanobioletters.com The catalytic efficacy of these complexes is often attributed to the ability of the metal center to cycle between different oxidation states, facilitated by the electronic environment provided by the hydrazone ligand. The presence of bromo and fluoro substituents on the ligand framework can modulate the Lewis acidity of the metal center, thereby tuning its catalytic activity and selectivity. mdpi.com

Role in Organic Transformations and Green Catalysis

The development of environmentally benign catalytic systems is a central goal of modern chemistry. Hydrazone-based catalysts offer potential advantages in this area. Their synthesis is often straightforward, and reactions can sometimes be performed under mild, solvent-free, or aqueous conditions. researchgate.netorientjchem.org For example, MgO nanoparticles have been used as a green catalyst for the synthesis of hydrazone derivatives under solvent-free and ultrasonic conditions. researchgate.net

Furthermore, hydrazone metal complexes can catalyze important organic reactions with high efficiency. For instance, oxovanadium(IV) Schiff base complexes have been reported to catalyze the oxidation of benzoin (B196080) to benzil (B1666583) with high conversion and selectivity using hydrogen peroxide as a green oxidant. science.gov The development of catalysts based on this compound metal complexes could provide new avenues for efficient and sustainable chemical synthesis. These catalysts could potentially be reusable, further enhancing their green credentials. rsc.org

| Reaction Type | Catalyst System | Role of Hydrazone Ligand |

| Oxidation of Alkenes | Manganese(II)-hydrazone complexes. researchgate.net | Stabilizes the metal center and modulates its redox potential for selective epoxidation. researchgate.net |

| Oxidation of Alcohols | Oxovanadium(IV)-Schiff base complexes. science.gov | The tridentate ONO donor ligand creates an active and selective catalytic system. science.gov |

| C-H Difluoroalkylation | Copper-catalyzed reactions with aldehyde hydrazones. researchgate.net | The hydrazone directs the reaction and stabilizes radical intermediates. researchgate.net |

| Suzuki-Miyaura Coupling | Palladium complexes with iminophosphine ligands. researchgate.net | The ligand stabilizes the palladium center, leading to good catalytic activity in C-C bond formation under mild conditions. researchgate.net |

| Hydrohydrazination | Gold(I) complexes with acyclic aminooxy carbene ligands. nih.gov | The system catalyzes the addition of hydrazides to terminal alkynes to form hydrazones. nih.gov |

Sensing Applications of this compound Derivatives

Hydrazone-based Schiff bases have emerged as a prominent class of chemosensors for the detection of various ions and neutral molecules. researchgate.netopenresearchlibrary.org Their utility stems from their straightforward synthesis and the presence of a C=N-NH moiety that can act as a binding site and signaling unit. mdpi.com Upon interaction with an analyte, these sensors can produce a measurable response, typically a change in color (colorimetric) or fluorescence (fluorometric), allowing for naked-eye or instrumental detection. rsc.orgresearchgate.netnih.gov

Derivatives of this compound are promising candidates for chemosensors. The acidic N-H proton of the hydrazone group can form hydrogen bonds with anions, making them suitable for anion recognition. nih.govias.ac.in The selectivity of these sensors can be tuned by introducing different functional groups; for instance, electron-withdrawing groups can enhance the acidity of the N-H proton, leading to stronger interactions with basic anions like fluoride (B91410) (F⁻) and acetate (B1210297) (AcO⁻). epstem.netnih.gov The interaction often involves hydrogen bond formation, which can trigger a photophysical response through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). researchgate.net

In addition to anion sensing, the nitrogen and potentially other donor atoms in hydrazone derivatives can coordinate with metal cations. nih.govresearchgate.net This has led to the development of sensors for various metal ions, including biologically and environmentally important species like Fe³⁺, Cu²⁺, Zn²⁺, and Al³⁺. nih.govrsc.orgmdpi.com The binding event restricts the C=N bond isomerization, leading to chelation-enhanced fluorescence (CHEF), which is a common sensing mechanism. researchgate.net A novel hydrazide-hydrazone based on a 5-bromo-2-hydroxy benzohydrazide (B10538) scaffold demonstrated a turn-on fluorescence and colorimetric response toward Fe³⁺ and Cu²⁺ ions, respectively. rsc.org

| Analyte | Sensing Mechanism | Type of Response |

| Metal Cations (e.g., Fe³⁺, Cu²⁺, Zn²⁺) | Coordination with the imine nitrogen and other donor atoms, often inhibiting C=N isomerization. nih.govrsc.org | Fluorometric ("turn-on" or "turn-off") or Colorimetric. nih.govrsc.org |

| Anions (e.g., F⁻, AcO⁻, H₂PO₄⁻) | Hydrogen bonding between the acidic N-H proton of the hydrazone and the anion. nih.govias.ac.in | Fluorometric (quenching) or Colorimetric. nih.gov |

| Neutral Molecules (e.g., Hydrazine) | Specific chemical reactions or host-guest interactions. | Fluorescence enhancement. researchgate.net |

| Biocides (e.g., Tributyltin) | Interaction leading to conformational changes and altered electronic properties. mdpi.com | Colorimetric (colorless to red) and appearance of fluorescence. mdpi.com |

Mechanistic Investigations of Biological Interactions of 5 Bromo 2 Fluorobenzylidene Hydrazine Excluding Clinical Data

Molecular Docking and Binding Studies with Biomolecules (e.g., Enzymes, Proteins, DNA)

Molecular docking simulations are pivotal in predicting the binding affinities and interaction patterns of ligands with biological macromolecules. Studies on compounds structurally related to (5-Bromo-2-fluorobenzylidene)hydrazine (B3038043) have revealed specific binding modes within the active sites of various enzymes and proteins.

For instance, molecular docking studies on a series of 5-bromoindole-2-carboxylic acid hydrazone derivatives, which share the bromo-substituted ring structure, have identified key interactions within the tyrosine kinase (TK) domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). d-nb.inforesearchgate.net These simulations showed that derivatives could form hydrogen bonds with critical amino acid residues such as Cys919 and Asp1046. d-nb.info The 5-bromo-1H-indole-2-carbohydrazide moiety was also observed to engage in numerous pi-pi, pi-sulfur, and pi-alkyl interactions with hydrophobic residues like Val848, Phe1047, Ala866, and Leu1035, contributing to the stability of the ligand-protein complex. d-nb.info

Similarly, docking analysis of a 2,4-difluoro substituted benzylidenehydrazine (B8809509) derivative with α-amylase revealed that the compound fits into a hydrophobic and polar pocket of the enzyme. nih.gov The stability of this interaction was attributed to hydrogen bonds formed between the nitrogen atom of the hydrazine (B178648) derivative and the amino acid residues Arg252 and Ser289. nih.gov While not involving DNA, studies on α-bromo-2-cyclopentenone, a compound containing an activated bromo group, have shown that it can be transformed by biological thiols into a reactive intermediate that alkylates DNA, specifically at deoxyguanosine residues. nih.gov This suggests a potential, albeit indirect, mechanism for DNA interaction for bromo-substituted compounds following bioactivation. nih.gov

These studies collectively suggest that this compound likely interacts with protein targets through a combination of hydrogen bonding, facilitated by its hydrazine and fluorine components, and hydrophobic or halogen-bonding interactions involving the bromo-substituted phenyl ring.

Table 1: Molecular Docking Interactions of Related Hydrazine Derivatives

| Compound Class | Target Biomolecule | Key Interacting Residues | Types of Interactions | Reference |

|---|---|---|---|---|

| 5-Bromoindole Hydrazones | VEGFR-2 Tyrosine Kinase | Cys919, Asp1046, Val848, Phe1047 | Hydrogen Bonds, Pi-Pi, Pi-Sulfur, Pi-Alkyl | d-nb.info |

| 2,4-Difluoro Benzylidenehydrazine | α-Amylase | Arg252, Ser289 | Hydrogen Bonds | nih.gov |

| Bromo-Hydrazide Derivative | S. aureus (unspecified protein) | Not specified | Favorable binding energy (-7.20 kcal/mol) | researchgate.net |

Elucidation of Enzyme Inhibition Mechanisms at the Molecular Level

Benzylidene hydrazine derivatives have been identified as potent inhibitors of various enzymes, and kinetic studies have been instrumental in defining their mechanisms of action.

Enzyme kinetic analysis performed on a 2,4-difluoro substituted benzylidenehydrazine derivative demonstrated its role as a non-competitive inhibitor of α-amylase. nih.gov This mode of inhibition implies that the compound does not bind to the enzyme's active site where the substrate binds, but rather to an allosteric site. This binding event induces a conformational change in the enzyme, which reduces its catalytic efficiency without preventing substrate binding.

Furthermore, the broader class of hydrazine-containing molecules has been investigated as irreversible enzyme inhibitors. semanticscholar.org Aryl hydrazines, for example, are known to act as irreversible inhibitors for quinone-containing amine oxidases like lysyl oxidase (LOX). semanticscholar.org The inhibition is competitive with the substrate, suggesting the inhibitor initially binds to the active site. semanticscholar.org The hydrazine moiety then covalently reacts with the enzyme's cofactor, leading to permanent inactivation. semanticscholar.org While specific kinetic data for this compound is not detailed, the established behavior of related structures points toward plausible mechanisms including non-competitive and irreversible inhibition, depending on the specific enzyme target.

Table 2: Enzyme Inhibition by Benzylidenehydrazine Derivatives

| Compound Derivative | Target Enzyme | Inhibition Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| 2,4-Difluoro Benzylidenehydrazine | α-Amylase | Non-competitive | Inhibitor binds to an allosteric site, reducing enzyme efficiency. | nih.gov |

| Phenylhydrazine | Lysyl Oxidase (LOX) | Irreversible, Competitive | Covalently modifies the enzyme's cofactor. | semanticscholar.org |

| N'-benzylidene hydrazides | c-Met, VEGFR-2 | Type II Inhibition | Binds to the inactive (DFG-out) conformation of the kinase. | nih.gov |

Antioxidant and Radical Scavenging Mechanisms

Many hydrazine derivatives exhibit significant antioxidant properties by scavenging harmful free radicals. The primary mechanism involves the donation of a hydrogen atom from the hydrazine moiety to a radical species, thereby neutralizing it. nih.govmdpi.com This process is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS) radical scavenging tests. mdpi.comnih.gov

In the DPPH assay, the stable DPPH radical, which has a deep violet color, accepts a hydrogen atom from the antioxidant molecule to form the reduced, non-radical DPPH-H. nih.govmdpi.com This conversion is visually apparent as the solution turns from violet to a pale yellow, and the change in absorbance can be measured spectrophotometrically. nih.govnih.gov

Table 3: Radical Scavenging Activity of Related Hydrazine Derivatives

| Radical Species | Compound Class | Key Finding | Reference |

|---|---|---|---|

| DPPH | Hydroxybenzylidene Hydrazines | Activity increases with the number of hydroxyl groups. | mdpi.comsemanticscholar.org |

| ABTS | Hydroxybenzylidene Hydrazines | Most derivatives effectively scavenged the ABTS radical. | mdpi.comsemanticscholar.org |

| GOR | Hydroxybenzylidene Hydrazines | A derivative with three OH groups was the most effective scavenger. | mdpi.com |

| DPPH & ABTS | Hydrazinobenzoic Acid Derivatives | Most derivatives showed potent scavenging activity, comparable to standard antioxidants. | nih.gov |

Structure-Activity Relationship (SAR) Studies Focused on Molecular Interactions

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical features of a molecule contribute to its biological activity and for guiding the design of more potent analogues. For benzylidene hydrazine derivatives, SAR studies have highlighted the importance of the type and position of substituents on the phenyl ring.

Influence of Halogen Substituents : The presence of halogens like fluorine and bromine, which are strong electron-withdrawing groups, significantly impacts activity.

Fluorine : In a study of α-amylase inhibitors, a derivative with two fluorine atoms (at ortho and para positions) was the most potent compound, showing a five-fold greater activity than the standard drug, acarbose. nih.gov This enhanced activity was attributed to the strong electron-withdrawing nature of fluorine, which could strengthen interactions with the target protein. nih.gov

Bromine : The position of the bromo group is also critical. For α-amylase inhibition, a para-bromo substituent resulted in the lowest activity, whereas moving it to the meta or ortho position increased inhibition. nih.gov In contrast, for certain anticancer activities, the introduction of a bromo group onto the benzylidene ring was associated with good activity. ksu.edu.sa

Influence of Other Groups : Studies on related compounds show that hydroxyl groups are critical for antioxidant activity, with efficacy increasing with the number of OH groups present. mdpi.comsemanticscholar.org A derivative lacking any hydroxyl group showed no scavenging activity, underscoring the role of these groups as hydrogen donors. semanticscholar.org

Table 4: Summary of Structure-Activity Relationship (SAR) Findings for Benzylidene Hydrazine Derivatives

| Substituent Group | Position | Effect on Activity | Biological Activity | Reference |

|---|---|---|---|---|

| Fluorine (di-substituted) | ortho, para | Significant Increase | α-Amylase Inhibition | nih.gov |

| Bromine | para | Low Activity | α-Amylase Inhibition | nih.gov |

| Bromine | meta or ortho | Increased Activity | α-Amylase Inhibition | nih.gov |

| Bromine | Not specified | Good Activity | Anticancer | ksu.edu.sa |

| Hydroxyl | Multiple | High Activity | Antioxidant/Radical Scavenging | mdpi.comsemanticscholar.org |

| No Hydroxyl | - | No Activity | Antioxidant/Radical Scavenging | semanticscholar.org |

Advanced Characterization of Solid State Forms and Polymorphism of 5 Bromo 2 Fluorobenzylidene Hydrazine

Identification and Characterization of Polymorphic Forms.

There are no published studies identifying or characterizing different polymorphic forms of (5-Bromo-2-fluorobenzylidene)hydrazine (B3038043).

Thermal Analysis (DSC, TGA) for Phase Transitions and Stability (excluding decomposition).

No Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) data concerning the phase transitions or thermal stability of this compound is available in the scientific literature.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification.

Specific Powder X-ray Diffraction (PXRD) patterns for the identification of different phases of this compound have not been reported.

Solid-State NMR Spectroscopy for Microstructural Analysis.